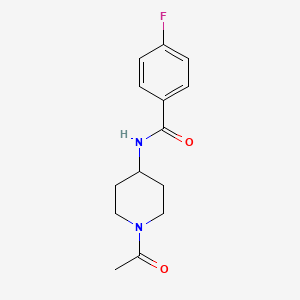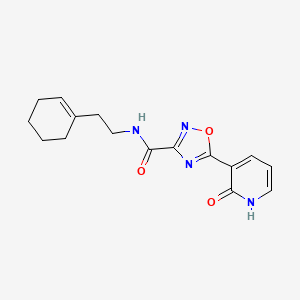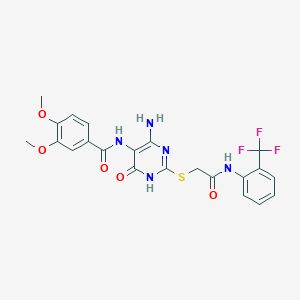![molecular formula C14H14F3N3O2S B2693613 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034406-01-2](/img/structure/B2693613.png)
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyridine ring, which is a bicyclic compound consisting of a pyrazole ring fused to a pyridine ring . This compound also contains a trifluoromethyl group (-CF3) and a benzenesulfonamide moiety.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[1,5-a]pyridine ring, the trifluoromethyl group, and the benzenesulfonamide moiety . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[1,5-a]pyridine ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group and the benzenesulfonamide moiety might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, while the benzenesulfonamide moiety might contribute to its solubility in water .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Research has explored the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moieties, demonstrating potential antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against yeasts like Saccharomyces cerevisiae and Candida albicans. These findings suggest applications in developing new antimicrobial agents (Chandak et al., 2013).
Cancer Research
Several studies have highlighted the synthesis of derivatives with potent in vitro activity against cancer cell lines, such as human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). These compounds exhibit cytotoxic effects, indicating their potential as anticancer agents. The specific structures of these derivatives have shown promise for further investigation and development in cancer therapy (Ghorab et al., 2014; Küçükgüzel et al., 2013).
Analgesic and Anti-inflammatory Applications
Compounds derived from this chemical structure have been evaluated for their anti-inflammatory and analgesic activities. Studies demonstrate their effectiveness in reducing inflammation and pain, comparable to commercial drugs like Celecoxib, without causing significant tissue damage. This suggests their potential use in developing new anti-inflammatory and analgesic treatments (Lobo et al., 2015).
Antimalarial Activity
Derivatives have also been synthesized and tested against Plasmodium falciparum, showing significant in vitro activity. The modifications in the benzenesulfonamide moiety have led to compounds with promising antimalarial properties, indicating potential for further development in treating malaria (Silva et al., 2016).
Herbicidal Activity
The compound's derivatives have shown interesting herbicidal activity, particularly against dicotyledonous weed species. This suggests potential applications in agriculture for the development of new herbicides (Eussen et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)10-2-1-3-13(8-10)23(21,22)19-11-5-7-20-12(9-11)4-6-18-20/h1-4,6,8,11,19H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCKHMULFACIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B2693535.png)

![3-(2-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2693537.png)
![N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B2693538.png)


![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2693543.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2693544.png)


![6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2693550.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2693553.png)
